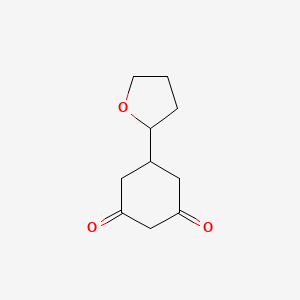
sodium;6-chloro-1,3-benzoxazol-3-id-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;6-chloro-1,3-benzoxazol-3-id-2-one is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;6-chloro-1,3-benzoxazol-3-id-2-one typically involves the reaction of 2-aminophenol with chloroformic acid derivatives under specific conditions. One common method involves the use of 2-aminophenol and 6-chloro-2-formylbenzoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like toluene at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and involves the use of industrial-grade reagents and solvents. The product is then purified through recrystallization or chromatography techniques to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;6-chloro-1,3-benzoxazol-3-id-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone or other halogenating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various halogenated derivatives .
Aplicaciones Científicas De Investigación
Sodium;6-chloro-1,3-benzoxazol-3-id-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium;6-chloro-1,3-benzoxazol-3-id-2-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π stacking interactions with biological targets, leading to its biological effects. It is known to inhibit certain enzymes and receptors, which contributes to its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-1,3-benzoxazol-2(3H)-one: Another benzoxazole derivative with similar biological activities.
6-Bromo-1,3-benzoxazol-2(3H)-one: A brominated analogue with comparable properties.
Uniqueness
Sodium;6-chloro-1,3-benzoxazol-3-id-2-one is unique due to its specific substitution pattern and the presence of a sodium ion, which can influence its solubility and reactivity. This makes it distinct from other benzoxazole derivatives and contributes to its unique biological and chemical properties .
Propiedades
Fórmula molecular |
C7H3ClNNaO2 |
|---|---|
Peso molecular |
191.55 g/mol |
Nombre IUPAC |
sodium;6-chloro-1,3-benzoxazol-3-id-2-one |
InChI |
InChI=1S/C7H4ClNO2.Na/c8-4-1-2-5-6(3-4)11-7(10)9-5;/h1-3H,(H,9,10);/q;+1/p-1 |
Clave InChI |
WAEDRLXTKLEGAL-UHFFFAOYSA-M |
SMILES canónico |
C1=CC2=C(C=C1Cl)OC(=O)[N-]2.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)






![5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one](/img/structure/B12916357.png)

![N-Butyl-N,N-dimethyldecan-1-aminium benzo[d][1,2,3]thiadiazole-7-carboxylate](/img/structure/B12916366.png)
![4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol](/img/structure/B12916373.png)

